2-(2-Chlorophenyl)-9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine is synthesized through a multi-step process that involves the oxidative cyclization of 4-(2-arylidenehydrazinyl)pyrido [3',2':4,5]thieno[3,2-d] pyrimidines. This process is followed by a Dimroth rearrangement to yield the final product. []
The molecular structure of 2-(2-chlorophenyl)-9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine is characterized by a tetracyclic ring system, incorporating pyridine, thiophene, triazole, and pyrimidine rings. A difluoromethyl group is attached to the central pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, and a 2-chlorophenyl and a phenyl group are substituents on the triazole and pyrimidine rings, respectively. []
The primary chemical reaction associated with 2-(2-chlorophenyl)-9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine is its synthesis via Dimroth rearrangement. [] Further research is necessary to fully understand its reactivity and potential for derivatization.
Antimicrobial Activity: Preliminary studies suggest that 2-(2-chlorophenyl)-9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine demonstrates activity against both Gram-positive and Gram-negative bacteria. Specifically, compound 9c in the study showed excellent activity against Gram-positive bacteria. []
Anticancer Activity: There is interest in exploring the application of 2-(2-chlorophenyl)-9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine as a potential anticancer agent. Research suggests that compound 9c exhibits activity against specific cancer cell lines, such as HepG-2 and MCF-7. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1